molecular formula C14H23NO3 B8736350 3-Decyl-2,5-dioxo-4-hydroxy-3-pyrroline CAS No. 80458-70-4

3-Decyl-2,5-dioxo-4-hydroxy-3-pyrroline

Cat. No. B8736350
CAS RN: 80458-70-4
M. Wt: 253.34 g/mol
InChI Key: LXIDJQZEXUQBGG-UHFFFAOYSA-N
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Patent
US04428959

Procedure details

1 G. of the 3-cyano-2-oxotridecanoic acid ethyl ester is dissolved in 5 ml of methanesulfonic acid and the mixture allowed to stand overnight at room temperature. The reaction mixture is worked up by first pouring into ethanol-water (20 ml ethanol--5 ml water). After standing for several hours, the ethanol is removed by evaporation. The aqueous acidic residue is diluted further with water and then extracted with chloroform. The chloroform solution is then washed well with water, dried and evaporated to give the desired 3-hydroxy-4-(n-decyl)-3-pyrroline-2,5-dione. Recrystallization from hexane or cyclohexane provides pure 3-hydroxy-4-(n-decyl)-3-pyrroline-2,5-dione, mp 109°-111° C.
Name
3-cyano-2-oxotridecanoic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
ethanol water
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[C:5](=[O:19])[CH:6]([C:17]#[N:18])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])C.C([OH:23])C.O>CS(O)(=O)=O>[OH:19][C:5]1[C:4](=[O:3])[NH:18][C:17](=[O:23])[C:6]=1[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16] |f:1.2|

Inputs

Step One
Name
3-cyano-2-oxotridecanoic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(C(CCCCCCCCCC)C#N)=O)=O
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)(=O)O
Step Two
Name
ethanol water
Quantity
20 mL
Type
reactant
Smiles
C(C)O.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After standing for several hours
CUSTOM
Type
CUSTOM
Details
the ethanol is removed by evaporation
ADDITION
Type
ADDITION
Details
The aqueous acidic residue is diluted further with water
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The chloroform solution is then washed well with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC=1C(NC(C1CCCCCCCCCC)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.